alpha-Cehc

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

3D Structure

Properties

IUPAC Name |

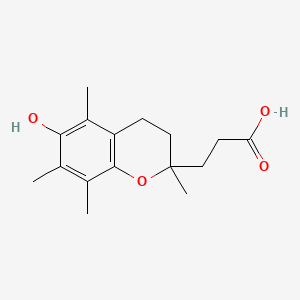

3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXODOWFEFKOVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4072-32-6 | |

| Record name | α-CEHC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

α-Carboxyethyl-Hydroxychroman (α-CEHC): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of α-Carboxyethyl-Hydroxychroman (α-CEHC), a primary water-soluble metabolite of α-tocopherol (Vitamin E). The document elucidates its chemical identity, pharmacokinetic profile, and diverse biological activities, with a focus on its antioxidant, anti-inflammatory, and natriuretic properties. Detailed experimental protocols for key assays and visualizations of its metabolic and signaling pathways are presented to support further research and development efforts.

Chemical Identity

The full chemical name of α-CEHC is 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid [1]. It is also commonly referred to as 2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman [2].

| Property | Value | Reference |

| IUPAC Name | 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | [1][2] |

| Common Name | 2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman | [2] |

| Molecular Formula | C₁₆H₂₂O₄ | [2] |

| Molecular Weight | 278.34 g/mol | [2] |

| CAS Number | 4072-32-6 | [2] |

Pharmacokinetic Profile

α-CEHC is formed in the liver from the metabolism of α-tocopherol and is subsequently excreted in the urine. Its pharmacokinetic properties are crucial for understanding its bioavailability and physiological effects.

| Parameter | Value | Condition | Reference |

| Cmax (Peak Plasma Concentration) | 42.4 ± 18.3 nmol/L | Following a single 306 mg oral dose of RRR-α-tocopherol in healthy subjects. | |

| Tmax (Time to Peak Plasma Concentration) | 12 hours | Following a single 306 mg oral dose of RRR-α-tocopherol in healthy subjects. | |

| Half-life (t½) | ~4.4 - 6.9 hours | Inferred from studies on structurally similar tocotrienols. Direct data for α-CEHC is limited. | [3] |

| Clearance (CL) | Not explicitly reported. | Dependent on renal function due to urinary excretion. | |

| Volume of Distribution (Vd) | Not explicitly reported. | Expected to be relatively low due to its water-soluble nature. | |

| Bioavailability | Variable | Dependent on the intake and absorption of the parent compound, α-tocopherol. |

Biological Activity

α-CEHC exhibits a range of biological activities, with its antioxidant properties being the most extensively studied.

Antioxidant Activity

α-CEHC demonstrates significant antioxidant capacity, comparable to that of Trolox, a water-soluble analog of vitamin E[2]. It effectively scavenges free radicals and inhibits lipid peroxidation.

| Assay | Activity of α-CEHC | IC₅₀ / EC₅₀ | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | Similar to Trolox | Not specified | [2] |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Similar to Trolox | Not specified | [2] |

| LDL Oxidation Inhibition | Slightly inhibits macrophage-induced LDL oxidation in a concentration-dependent manner. | Not specified |

Anti-inflammatory Activity

The anti-inflammatory effects of α-CEHC are linked to its ability to modulate signaling pathways involved in the inflammatory response. Notably, its precursor, α-tocopherol, has been shown to inhibit Protein Kinase C (PKC) activity, a key regulator of inflammatory processes[4][5]. While direct studies on α-CEHC are limited, its structural similarity to α-tocopherol suggests it may possess similar properties.

Natriuretic Activity

While γ-CEHC, a metabolite of γ-tocopherol, has been identified as a natriuretic factor, the natriuretic activity of α-CEHC is less pronounced. Further research is required to fully elucidate its role in sodium and water balance.

Experimental Protocols

Synthesis of α-CEHC

A detailed, multi-step synthesis protocol is beyond the scope of this guide. However, the general approach involves the construction of the chroman ring system followed by the introduction of the carboxyethyl side chain. For specific synthesis methodologies, researchers are directed to specialized organic chemistry literature.

Purification of α-CEHC

Purification of synthesized or extracted α-CEHC is typically achieved through chromatographic techniques.

Method: High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at approximately 292 nm or mass spectrometry for more sensitive and specific detection.

-

Fraction Collection: Fractions corresponding to the α-CEHC peak are collected.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the purified compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

-

Reagents: Fluorescein (probe), AAPH (peroxyl radical generator), Trolox (standard), and the test sample (α-CEHC).

-

Procedure: a. A reaction mixture containing fluorescein and the antioxidant (Trolox or α-CEHC) is prepared in a multi-well plate. b. The plate is incubated at 37°C. c. AAPH is added to initiate the radical generation. d. The fluorescence decay is monitored kinetically over time using a fluorescence plate reader.

-

Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This assay measures the capacity of an antioxidant to scavenge the stable radical cation ABTS•+.

-

Reagents: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), potassium persulfate, Trolox (standard), and the test sample (α-CEHC).

-

Procedure: a. The ABTS•+ radical cation is pre-generated by reacting ABTS with potassium persulfate. b. The ABTS•+ solution is diluted to a specific absorbance at 734 nm. c. The antioxidant sample (α-CEHC) is added to the ABTS•+ solution. d. The decrease in absorbance at 734 nm is measured after a fixed time.

-

Data Analysis: The percentage inhibition of absorbance is calculated and compared to a standard curve generated with Trolox. The antioxidant capacity is expressed as Trolox equivalents.

LDL Oxidation Inhibition Assay

This assay assesses the ability of an antioxidant to prevent the oxidation of low-density lipoprotein (LDL).

-

Reagents: Human LDL, copper(II) sulfate (oxidizing agent), and the test sample (α-CEHC).

-

Procedure: a. LDL is incubated with the antioxidant (α-CEHC) at 37°C. b. Copper(II) sulfate is added to initiate oxidation. c. The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm over time.

-

Data Analysis: The lag phase, which represents the time before rapid oxidation begins, is determined. An increase in the lag phase in the presence of the antioxidant indicates inhibition of LDL oxidation.

Signaling and Metabolic Pathways

Vitamin E Metabolism to α-CEHC

α-CEHC is the end-product of the hepatic metabolism of the phytyl tail of α-tocopherol. This process involves a series of enzymatic reactions, primarily initiated by cytochrome P450 enzymes.

Caption: Metabolic pathway of α-tocopherol to α-CEHC.

Putative Inhibition of Protein Kinase C (PKC) Signaling

While the direct effects of α-CEHC on PKC are not fully elucidated, its precursor, α-tocopherol, is known to inhibit PKCα activity. This inhibition is thought to occur through the activation of a protein phosphatase that dephosphorylates and thereby deactivates PKCα[4]. This suggests a potential mechanism by which α-CEHC could exert anti-proliferative and anti-inflammatory effects.

Caption: Proposed mechanism of PKCα inhibition.

Potential Interaction with Natriuretic Peptide Signaling

The natriuretic peptide system plays a key role in cardiovascular homeostasis. Atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) bind to the natriuretic peptide receptor-A (NPR-A), leading to the production of cyclic GMP (cGMP), which mediates various physiological effects including vasodilation and natriuresis. While γ-CEHC has been more directly linked to natriuretic effects, the potential for α-CEHC to modulate this pathway warrants further investigation.

Caption: Overview of the natriuretic peptide signaling pathway.

Conclusion

α-CEHC is a biologically active metabolite of vitamin E with significant antioxidant properties and potential roles in anti-inflammatory and natriuretic signaling. This technical guide provides a foundational understanding of its chemical nature, pharmacokinetics, and biological functions, supported by experimental methodologies and pathway visualizations. Further research is warranted to fully elucidate its therapeutic potential in conditions associated with oxidative stress, inflammation, and cardiovascular regulation.

References

- 1. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cell proliferation by alpha-tocopherol. Role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Carboxyethylhydroxychroman (α-CEHC): Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Carboxyethylhydroxychroman (α-CEHC) is the major, water-soluble metabolite of α-tocopherol, the most biologically active form of Vitamin E. This document provides a comprehensive technical overview of α-CEHC, detailing its chemical structure, physicochemical properties, and established biological activities. It includes a detailed description of its metabolic pathway from α-tocopherol, experimental protocols for its synthesis and for the assessment of its antioxidant capacity, and a discussion of its role in cellular signaling. This guide is intended to serve as a foundational resource for researchers in the fields of nutrition, pharmacology, and drug development who are investigating the physiological roles and therapeutic potential of Vitamin E and its metabolites.

Chemical Structure and Properties

α-CEHC, with the IUPAC name 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid, is a chroman derivative characterized by a chromanol ring with a propanoic acid side chain.[1][2] This structural feature, in contrast to the long phytyl tail of its precursor α-tocopherol, imparts water solubility to the molecule, facilitating its excretion in urine.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of α-CEHC is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₂O₄ | [4][5][6] |

| Molecular Weight | 278.34 g/mol | [3][4][5] |

| CAS Number | 4072-32-6 | [4][5][6] |

| Appearance | Crystalline solid | [6] |

| pKa (strongest acidic) | 4.4 | |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.25 mg/mL | [6] |

| UV max (λmax) | 206, 291 nm | [6] |

| Melting Point | Not experimentally determined |

Metabolism of α-Tocopherol to α-CEHC

The formation of α-CEHC is a key step in the catabolism of excess α-tocopherol. This metabolic process is initiated in the liver and involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes.

The metabolic cascade begins with the ω-hydroxylation of the phytyl tail of α-tocopherol, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2. This is followed by further oxidation to a terminal carboxyl group. The shortened, carboxylated side chain then undergoes five cycles of β-oxidation, ultimately yielding the water-soluble α-CEHC. This metabolite is then often conjugated with glucuronic acid or sulfate before being excreted in the urine.

Below is a graphical representation of the metabolic pathway from α-tocopherol to α-CEHC.

Experimental Protocols

Synthesis of α-CEHC

A plausible synthetic route for racemic α-CEHC could be adapted from the synthesis of γ-CEHC, which has been previously described. This would likely involve the reaction of 2,3,5-trimethylhydroquinone with an appropriate unsaturated ester or acid, followed by cyclization to form the chroman ring.

In Vitro Antioxidant Activity Assays

The antioxidant properties of α-CEHC have been evaluated using various in vitro assays.[7][8] Below are detailed methodologies for two common assays: the Oxygen Radical Absorbance Capacity (ORAC) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

Principle: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample. Peroxyl radicals are generated by a radical initiator (e.g., AAPH), which quench the fluorescence of the probe. The presence of an antioxidant delays the quenching of the fluorescence, and the area under the fluorescence decay curve is proportional to the antioxidant capacity.

-

Experimental Protocol (Adapted from general procedures):

-

Reagent Preparation:

-

Prepare a stock solution of α-CEHC in a suitable solvent (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare a working solution of fluorescein (e.g., 10 nM) in the same phosphate buffer.

-

Prepare a fresh solution of the radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (e.g., 240 mM) in phosphate buffer.

-

Prepare a series of Trolox standards (a water-soluble vitamin E analog) for the standard curve.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the α-CEHC sample, Trolox standard, or buffer (for blank) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for at least 60 minutes.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

-

Determine the ORAC value of the α-CEHC sample by comparing its net AUC to the Trolox standard curve. Results are typically expressed as Trolox equivalents (TE).

-

-

The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

-

Principle: The pre-formed radical cation ABTS•+ has a characteristic blue-green color with absorbance maxima at specific wavelengths. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, causing a decrease in absorbance. The extent of decolorization is proportional to the antioxidant capacity of the sample.

-

Experimental Protocol (Adapted from general procedures):

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of α-CEHC and a series of Trolox standards in the buffer.

-

-

Assay Procedure:

-

Add a small volume of the α-CEHC sample or Trolox standard to a cuvette or microplate well.

-

Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm after a fixed time (e.g., 6 minutes).

-

Calculate the percentage inhibition of absorbance for each sample and standard compared to a blank (buffer without antioxidant).

-

Plot the percentage inhibition of the Trolox standards against their concentrations to generate a standard curve.

-

Determine the TEAC value of the α-CEHC sample from the standard curve. Results are expressed as Trolox equivalents (TE).

-

-

Biological Activity and Signaling Pathways

The primary biological activity attributed to α-CEHC is its antioxidant capacity.[7][8] It effectively scavenges free radicals and has been shown to inhibit macrophage-induced low-density lipoprotein (LDL) oxidation in a concentration-dependent manner.[9] Its antioxidant activity is comparable to that of Trolox.[7][8]

While the direct interaction of α-CEHC with specific signaling pathways is an area of ongoing research, its precursor, α-tocopherol, is known to modulate cellular signaling cascades. For instance, α-tocopherol has been shown to inhibit Protein Kinase C (PKC) activity, which is involved in a variety of cellular processes including proliferation and differentiation.[4][10] It is plausible that α-CEHC, by virtue of its structural similarity to the chromanol head group of α-tocopherol, may also exert effects on similar signaling pathways.

Furthermore, tocopherols have been found to upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.[11] Given that PPARs are involved in the regulation of lipid metabolism and inflammatory responses, investigating the potential interaction of α-CEHC with these receptors could reveal novel biological functions beyond its antioxidant role.

Below is a conceptual diagram illustrating the potential points of influence for α-CEHC and its precursor in cellular signaling.

Conclusion

α-CEHC is a key metabolite of α-tocopherol with significant antioxidant properties. Its water solubility and presence in urine make it a potential biomarker for vitamin E status. While its primary recognized function is as an antioxidant, the known signaling roles of its precursor suggest that α-CEHC may possess additional, as-yet-undiscovered biological activities. Further research into its synthesis, its interactions with cellular signaling pathways, and its potential therapeutic applications is warranted. This guide provides a solid foundation for such future investigations.

References

- 1. The coantioxidative effects of carboxyethyl-6-hydroxychromans and alpha-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PKC alpha - Wikipedia [en.wikipedia.org]

- 3. alpha-CEHC | 4072-32-6 | Benchchem [benchchem.com]

- 4. online-medical-dictionary.org [online-medical-dictionary.org]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protein kinase C alpha (PKC alpha): regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gamma (gamma) tocopherol upregulates peroxisome proliferator activated receptor (PPAR) gamma (gamma) expression in SW 480 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to α-Carboxyethyl-Hydroxychroman (α-CEHC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Carboxyethyl-Hydroxychroman (α-CEHC), the major water-soluble metabolite of α-tocopherol (Vitamin E). It details the fundamental physicochemical properties, biosynthesis, and physiological relevance of α-CEHC, with a focus on its role as a biomarker for vitamin E status and its inherent antioxidant capabilities. This document synthesizes current knowledge, presenting detailed experimental protocols for its quantification and exploring its metabolic pathways. While the direct modulation of intracellular signaling pathways by α-CEHC is an emerging area of research, this guide discusses the known signaling interactions of its precursor, α-tocopherol, to provide context for future investigations into the specific molecular targets of α-CEHC.

Introduction

α-Carboxyethyl-Hydroxychroman (α-CEHC) is a significant metabolite of α-tocopherol, the most biologically active form of vitamin E.[1][2] Unlike its lipophilic parent compound, α-CEHC is water-soluble, facilitating its excretion in urine.[1] This property has made urinary α-CEHC a valuable non-invasive biomarker for assessing an individual's vitamin E status.[1] Beyond its role as a biomarker, α-CEHC possesses antioxidant properties, contributing to the overall antioxidant network of the body.[1][3] This guide aims to provide a detailed technical resource for professionals in research and drug development, summarizing the core knowledge of α-CEHC and providing practical experimental methodologies.

Physicochemical Properties

A clear understanding of the fundamental properties of α-CEHC is essential for its study and potential applications.

| Property | Value | Reference(s) |

| CAS Number | 4072-32-6 | [4] |

| Molecular Formula | C₁₆H₂₂O₄ | [4] |

| Molecular Weight | 278.34 g/mol | [4] |

| IUPAC Name | 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | [4] |

| Appearance | Solid | [4] |

| Solubility | Water-soluble | [3] |

Biosynthesis and Metabolism of α-CEHC

The formation of α-CEHC from α-tocopherol is a multi-step enzymatic process primarily occurring in the liver. This metabolic pathway is crucial for the regulation of vitamin E levels and the elimination of excess α-tocopherol.

References

Alpha-CEHC: A Key Metabolite of Alpha-Tocopherol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alpha-carboxyethylhydroxychroman (α-CEHC) is a principal water-soluble, urinary metabolite of alpha-tocopherol (α-TOH), the most biologically active form of Vitamin E.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of α-CEHC is crucial for elucidating the intricate metabolic pathways of Vitamin E and exploring its potential as a biomarker and therapeutic agent. This technical guide provides a comprehensive overview of α-CEHC, including its metabolic formation, physiological roles, detailed experimental protocols for its analysis, and quantitative data from human studies.

Metabolism of Alpha-Tocopherol to Alpha-CEHC

The biotransformation of α-tocopherol to α-CEHC is a multi-step process primarily occurring in the liver. This pathway involves the sequential truncation of the phytyl tail of α-tocopherol through a series of oxidation reactions.

The metabolic cascade is initiated by ω-hydroxylation of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes, followed by ω-oxidation to form a carboxyl group. Subsequent cycles of β-oxidation shorten the side chain, ultimately yielding the water-soluble metabolite, α-CEHC.[3][4] This process is essential for the elimination of excess α-tocopherol from the body.[5]

Metabolic conversion of alpha-tocopherol to this compound.

Physiological Functions and Biological Activities

Initially considered an inert breakdown product, emerging evidence suggests that α-CEHC possesses biological activities of its own, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Studies have demonstrated that α-CEHC exhibits antioxidant properties, capable of scavenging free radicals.[6][7][8] Its antioxidant capacity has been shown to be comparable to that of Trolox, a water-soluble analog of vitamin E.[7][8] This intrinsic antioxidant activity suggests that α-CEHC may contribute to the overall antioxidant defense system in the body.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory potential of α-CEHC. It is suggested that α-CEHC may modulate inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling cascades.[9][10][11][12][13] By influencing these key regulatory pathways, α-CEHC may contribute to the resolution of inflammation.

References

- 1. A new method for the analysis of urinary vitamin E metabolites and the tentative identification of a novel group of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lower plasma alpha-carboxyethyl-hydroxychroman after deuterium-labeled alpha-tocopherol supplementation suggests decreased vitamin E metabolism in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key Stages of the Metabolomics Workflow [arome-science.com]

- 4. A rapid method for the extraction and determination of vitamin E metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Constitutive activation of peroxisome proliferator-activated receptor-gamma suppresses pro-inflammatory adhesion molecules in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peroxisome Proliferator–activated Receptors α and γ Down-regulate Allergic Inflammation and Eosinophil Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPAR gamma and PGC-1alpha activators protect against diabetic nephropathy by suppressing the inflammation and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Genesis of α-Carboxyethyl Hydroxychroman (α-CEHC): A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

α-Carboxyethyl hydroxychroman (α-CEHC) is a terminal, water-soluble metabolite of α-tocopherol, the most biologically active form of vitamin E. Its formation represents a critical pathway in the catabolism and regulation of vitamin E levels within the body. This guide provides an in-depth examination of the in vivo mechanism of α-CEHC formation, detailing the enzymatic cascade, regulatory influences, and key intermediates. Quantitative data from seminal studies are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the metabolic pathway, regulatory signaling, and experimental workflows are included to offer a comprehensive and multi-faceted understanding of this vital metabolic process.

Introduction

Vitamin E, a group of lipid-soluble antioxidants, is essential for protecting cellular membranes from oxidative damage. Among the eight naturally occurring vitamers, α-tocopherol is preferentially retained in the human body. The regulation of α-tocopherol levels is not solely dependent on absorption and transport but is also intricately linked to its metabolic degradation. The liver is the primary site for this catabolism, converting the lipophilic α-tocopherol into more polar, excretable metabolites.[1][2] The principal pathway involves the sequential oxidation and shortening of the phytyl side chain, culminating in the formation of α-CEHC. Understanding the nuances of this metabolic route is crucial for assessing vitamin E status, investigating its role in health and disease, and for drug development professionals studying potential interactions with xenobiotics that share common metabolic pathways.[3]

The Metabolic Pathway of α-CEHC Formation

The conversion of α-tocopherol to α-CEHC is a multi-step process initiated in the liver. It involves an initial cytochrome P450-mediated oxidation followed by several cycles of β-oxidation.[1][4]

Initial ω-Hydroxylation by Cytochrome P450

The catabolism of all tocopherols and tocotrienols is initiated by an ω-hydroxylation reaction targeting the terminal methyl group of the phytyl side chain.[5][6][7] This primary, rate-limiting step is catalyzed by specific cytochrome P450 (CYP) enzymes.[4][8]

-

Key Enzymes: CYP4F2 has been identified as the primary enzyme responsible for tocopherol-ω-hydroxylase activity.[6][8][9] CYP3A4 may also contribute to this reaction, although its role is considered secondary.[4][5] These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes.

-

Reaction: CYP4F2 hydroxylates the terminal (ω) carbon of the α-tocopherol phytyl tail, producing 13'-hydroxychromanol (α-T-13'-OH).[10][11] This reaction requires NADPH as a cofactor.[10]

Oxidation to Carboxylic Acid

The newly formed hydroxyl group on the 13'-hydroxychromanol is then oxidized to a carboxylic acid, yielding 13'-carboxychromanol (α-T-13'-COOH).[10][11] This step is catalyzed by alcohol and aldehyde dehydrogenases.

Side-Chain Shortening via β-Oxidation

Following the initial oxidations, the phytyl side chain of 13'-carboxychromanol is progressively shortened through a series of five β-oxidation cycles, a process analogous to fatty acid degradation.[1][2][12][13] Each cycle involves four enzymatic reactions that remove a two- or three-carbon unit. This sequence ultimately yields the short-chain, water-soluble end-product, α-CEHC.[4]

Conjugation and Excretion

α-CEHC is a water-soluble molecule that can be readily excreted from the body.[6][14] Prior to excretion, primarily in the urine, α-CEHC and its intermediate metabolites can undergo Phase II conjugation reactions.[4] These reactions, including glucuronidation and sulfation, further increase their water solubility and facilitate elimination.[15][16][17] Novel conjugates with glycine and taurine have also been identified.[18][19]

Regulation of α-CEHC Formation

The metabolism of α-tocopherol is a regulated process. The expression of the key enzyme, CYP4F2, can be influenced by nuclear receptors, such as the Pregnane X Receptor (PXR).[5] PXR is a ligand-activated transcription factor that plays a central role in sensing foreign chemicals (xenobiotics) and regulating the expression of genes involved in their metabolism and detoxification. Tocopherols themselves have been shown to induce the expression of PXR-driven reporter genes and endogenous CYP3A4, suggesting a potential feedback mechanism for their own metabolism.[5] However, studies in PXR-null mice did not show a significant difference in the concentration of major α-tocopherol metabolites, indicating that while PXR may play a role, other regulatory mechanisms are also involved.[20]

Quantitative Data Summary

The concentration of α-CEHC in biological fluids is a key indicator of α-tocopherol metabolism. Levels can vary based on baseline vitamin E status and supplementation.

| Analyte | Matrix | Unsupplemented Concentration | Post-Supplementation Concentration | Citation(s) |

| α-CEHC | Human Serum | 5 - 12.6 nmol/L | Up to 200 nmol/L (RRR-α-tocopherol suppl.) | [15][21] |

| Human Serum | ~12.6 ± 7.5 nmol/L | 42.4 ± 18.3 nmol/L (12h post 306mg RRR-α-T) | [21][22] | |

| Human Plasma | 12.6 ± 7.5 nmol/L | - | [23] | |

| γ-CEHC | Human Serum | 50 - 85 nmol/L | - | [15] |

| Human Plasma | 160.7 ± 44.9 nmol/L | 20-40 fold increase (9-12h post 100mg γ-TAC) | [21][23] | |

| α-Tocopherol | Human Plasma | 34.3 ± 7.9 µmol/L | - | [24] |

| Human Serum | - | 33.3 ± 11.1 µmol/L (12h post 306mg RRR-α-T) | [22] | |

| Urinary Excretion | Human Urine | 0.9 (0.3–2.4) µmol / 24h (α-CEHC) | - | [24] |

| Human Urine | 1.5 (0.5–3.5) µmol / 24h (γ-CEHC) | - | [24] |

Note: Concentrations can vary significantly between individuals and studies. Data presented as range or mean ± standard deviation. "suppl." denotes supplementation; "RRR-α-T" denotes RRR-α-tocopherol; "γ-TAC" denotes γ-tocopherol acetate.

Experimental Protocols

Accurate quantification of α-CEHC and other vitamin E metabolites is essential for research in this field. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

Protocol: Quantification of α-CEHC in Human Plasma/Serum by LC-MS/MS

This protocol is a generalized representation based on methodologies described in the literature.[24][25]

1. Sample Preparation:

- To 500 µL of plasma or serum, add an internal standard (e.g., deuterium-labeled α-CEHC).

- Perform protein precipitation by adding 1 mL of ice-cold organic solvent (e.g., methanol or acetonitrile).

- Vortex vigorously for 1 minute.

- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

2. Solid-Phase Extraction (SPE) - Optional Cleanup:

- Condition an SPE cartridge (e.g., C18) with methanol followed by water.

- Load the supernatant from the previous step onto the cartridge.

- Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.

- Elute the analytes with a high-percentage organic solvent (e.g., methanol or acetonitrile).

3. Evaporation and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.

- Flow Rate: 0.2 - 0.4 mL/min.

- Injection Volume: 5 - 10 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Source: Electrospray Ionization (ESI), typically in negative mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (α-CEHC) and the internal standard. For α-CEHC (m/z 277.2), characteristic product ions would be monitored.

- Quantification: Create a calibration curve using standards of known concentrations and calculate the concentration of α-CEHC in the sample by comparing the peak area ratio of the analyte to the internal standard.

Conclusion

The in vivo formation of α-CEHC is a sophisticated and regulated enzymatic process that is central to the homeostasis of vitamin E. The pathway, initiated by CYP4F2-mediated ω-hydroxylation and completed by β-oxidation, efficiently converts the lipophilic α-tocopherol into an excretable, water-soluble metabolite. This metabolic route not only prevents the potential toxicity of excessive vitamin E accumulation but also has significant implications for drug metabolism, given the involvement of promiscuous enzymes like CYP3A4 and regulatory factors such as PXR. The continued refinement of analytical methods to quantify α-CEHC and its precursors will further elucidate the intricate role of vitamin E metabolism in human health and provide valuable biomarkers for nutritional assessment and clinical research.

References

- 1. Vitamin E regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin E and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nonalcoholic fatty liver disease impairs the cytochrome P-450-dependent metabolism of α-tocopherol (vitamin E) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Complexity of vitamin E metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and analysis of conjugates of the major vitamin E metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytochrome P450 regulation by α-tocopherol in Pxr-null and PXR-humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physiological Role of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC)

Abstract

2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) is a principal water-soluble metabolite of α-tocopherol (vitamin E).[1] Initially identified as a urinary excretion product, α-CEHC is now recognized for its distinct physiological activities, including antioxidant and anti-inflammatory properties.[2][3] Its concentration in plasma and urine serves as a valuable biomarker for assessing vitamin E status and metabolism in various physiological and pathological states, including metabolic syndrome and chronic kidney disease.[4][5] This document provides a comprehensive overview of the physiological roles of α-CEHC, detailing its metabolism, quantitative data from human studies, key experimental methodologies for its analysis, and its underlying signaling pathways.

Core Physiological Roles of α-CEHC

Antioxidant Activity

α-CEHC demonstrates significant antioxidant properties, acting as a scavenger of free radicals to protect cells from oxidative stress.[2] Its antioxidant capacity is comparable to that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard.[1][6]

-

Inhibition of Lipid Peroxidation: Like its parent compound, α-tocopherol, α-CEHC effectively inhibits lipid peroxidation.[2][7]

-

Radical Scavenging: It efficiently scavenges aqueous radicals and reactive nitrogen species, such as peroxynitrite.[1][7] Studies have shown that α-CEHC and γ-CEHC exhibit the same reactivity toward radicals as their parent tocopherols in organic solutions.[7]

-

Synergistic Effects: α-CEHC acts synergistically with ascorbate (vitamin C) to inhibit oxidation, enhancing its protective effects.[6][7]

-

LDL Oxidation: It demonstrates a concentration-dependent inhibitory effect on macrophage-induced low-density lipoprotein (LDL) oxidation.[8]

Anti-inflammatory Properties

Emerging evidence suggests that α-CEHC possesses anti-inflammatory capabilities, which may contribute to the overall biological effects of vitamin E.[9] In human neutrophils, tocopherols and their CEHC metabolites have been shown to inhibit protein kinase C (PKC) translocation and subsequent superoxide anion production.[10] While much of the research has focused on γ-CEHC, these properties are thought to be shared among CEHC metabolites and may mediate some of the anti-inflammatory and antioxidative effects observed after tocopherol supplementation, particularly in patient populations like those on hemodialysis.[3][11]

Biomarker of Vitamin E Status

Urinary and plasma levels of α-CEHC are increasingly utilized as non-invasive biomarkers to assess vitamin E adequacy and metabolism.[2][12]

-

Correlation with Intake: Urinary α-CEHC excretion increases significantly following high-dose supplementation with α-tocopherol (≥100 mg/day).[2] Its appearance in the blood parallels that of its parent compound, α-tocopherol.[13]

-

Metabolic Insights: The rate of α-CEHC production can provide insights into vitamin E metabolism. For instance, synthetic all-rac-α-tocopherol is metabolized to α-CEHC more efficiently than natural RRR-α-tocopherol.[2][14] Furthermore, conditions like metabolic syndrome and lifestyle factors such as smoking are associated with decreased plasma and urinary α-CEHC levels, suggesting altered vitamin E metabolism.[4][14][15]

-

Renal Function: Since α-CEHC is a water-soluble metabolite excreted via the kidneys, its plasma levels are significantly elevated in patients with chronic and end-stage renal disease, reflecting impaired renal clearance.[3][5][16]

Metabolism and Pharmacokinetics

The metabolism of α-tocopherol to α-CEHC is a hepatic process initiated by cytochrome P450 (CYP)-mediated ω-hydroxylation of the phytyl side chain, followed by subsequent oxidation and β-oxidation cycles.[9][14]

Signaling Pathway: Vitamin E Metabolism to α-CEHC and its Conjugates

The diagram below illustrates the metabolic conversion of α-tocopherol to α-CEHC and its subsequent conjugation for urinary excretion.

Novel metabolites, including glycine and taurine conjugates of α-CEHC, have been discovered in human and mouse urine, indicating additional metabolic pathways.[17] About one-third of the α-CEHC circulating in the blood is present as a glucuronide conjugate.[18]

Quantitative Data Presentation

The following tables summarize key quantitative data for α-CEHC from various human studies.

Table 1: Plasma and Serum Concentrations of α-CEHC

| Population | Condition | α-CEHC Concentration (nmol/L) | Citation(s) |

| Healthy, Unsupplemented Adults | Baseline | 12.6 ± 7.5 | [19] |

| Healthy, Unsupplemented Adults | Baseline | 5-10 pmol/ml (approx. 5-10 nmol/L) | [18] |

| Healthy Adults | Post 306 mg RRR-α-tocopherol (single dose) | Peak at 12h: 42.4 ± 18.3 | [13] |

| Healthy Nonsmokers | Baseline | ~60% higher than smokers | [14] |

| Smokers | Baseline | ~60% lower than nonsmokers | [14] |

| Healthy Adults | Baseline | Plasma AUC₀₋₂₄h: 401 ± 48 (nmol/L × h) | [4][15] |

| Adults with Metabolic Syndrome | Baseline | Plasma AUC₀₋₂₄h: 268 ± 48 (nmol/L × h) (33% lower than healthy) | [4][15] |

| Healthy Subjects | Baseline | 11.21 ± 0.20 µg/mL (α-tocopherol) | [3] |

| Hemodialysis Patients | Baseline | ~10-fold higher than healthy subjects | [3] |

| Healthy Controls | Baseline | 20.1 ± 13.4 | [16][20] |

| Chronic Renal Failure (CrCl ≤ 20ml/min) | Baseline | 42.4 ± 20.2 (~2-fold higher than controls) | [16][20] |

| End-Stage Renal Failure (Hemodialysis) | Pre-dialysis | 77.3 ± 45.7 (~3-fold higher than controls) | [16][20] |

| End-Stage Renal Failure (Hemodialysis) | Post-dialysis | 44.8 ± 23.5 (63% decrease from pre-dialysis) | [3][16] |

Table 2: Urinary Excretion and Antioxidant Properties of α-CEHC

| Parameter | Value / Finding | Citation(s) |

| 24h Urinary Excretion (Median, IQR) | 0.9 (0.3–2.4) µmol | [21] |

| Excretion in Metabolic Syndrome vs. Healthy | Participants with MetS excreted 41% less α-CEHC over 24h compared to healthy adults (0.6 ± 0.1 vs. 1.0 ± 0.1 μmol/g creatinine) | [4] |

| Partition Coefficient (Octanol/Water) | 2.26 (Compared to α-Tocopherol: 3.36, γ-Tocopherol: 3.14, γ-CEHC: 1.83, and Trolox: -0.97) | [6][7] |

| Antioxidant Activity | Exhibited antioxidant properties similar to Trolox in Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays. | [1][6] |

Experimental Protocols

Accurate quantification and functional assessment of α-CEHC require sensitive and specific methodologies.

Protocol 1: Quantification of α-CEHC in Human Plasma by LC-MS/MS

This protocol outlines a general method for the sensitive detection of α-CEHC, adapted from procedures described in the literature.[22][23] Deuterated α-CEHC is often used as an internal standard for accurate quantification.[24]

1. Sample Preparation and Extraction:

-

To 100 µL of plasma or serum, add an internal standard (e.g., d₃-α-CEHC).

-

Add 4 volumes of methanol containing an antioxidant (e.g., 0.2 mg/ml ascorbic acid) to precipitate proteins.[23]

-

Vortex vigorously for 1 minute and centrifuge (e.g., 10,000 rpm for 2 min) to pellet proteins.[23]

-

Transfer the methanol supernatant to a clean tube.

-

To measure total α-CEHC (free + conjugated), an acid or enzymatic hydrolysis step is required before extraction. Acidic hydrolysis (e.g., with HCl) is often more efficient for releasing conjugates.[25]

-

Dry the combined methanol extracts under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid or ammonium acetate, is used.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[23]

-

Detection: Use Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the parent-to-daughter ion transition for α-CEHC and its internal standard.

Experimental Workflow: α-CEHC Quantification

The following diagram provides a visual representation of the typical workflow for quantifying α-CEHC in biological samples.

Protocol 2: Assessment of Antioxidant Activity (TEAC Assay)

The Trolox Equivalent Antioxidant Capacity (TEAC) assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.[1]

1. Reagent Preparation:

-

Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)).

-

Generate the ABTS•+ radical cation by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

-

Prepare a series of standard solutions of Trolox and test solutions of α-CEHC.

2. Assay Procedure:

-

Add a small volume (e.g., 10 µL) of the standard or sample to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Mix and record the absorbance at 734 nm after a set time (e.g., 6 minutes).

-

The reduction in absorbance is proportional to the antioxidant concentration.

3. Data Analysis:

-

Calculate the percentage inhibition of absorbance for each concentration of Trolox and α-CEHC.

-

Plot a standard curve of percentage inhibition versus Trolox concentration.

-

Determine the TEAC value for α-CEHC by comparing its scavenging activity to that of the Trolox standard.

Signaling Pathways and Molecular Interactions

While specific signaling pathways directly modulated by α-CEHC are still under investigation, its primary mechanism of action relates to its antioxidant function.

Logical Diagram: Antioxidant Action of α-CEHC

This diagram illustrates the fundamental role of α-CEHC in neutralizing reactive species to mitigate cellular damage.

α-Tocopherol itself has been shown to modulate the expression of genes involved in inflammation and lipid metabolism through transcription factors like PPARγ and NF-κB.[26] It is plausible that its biologically active metabolites, including α-CEHC, may share or contribute to these non-antioxidant functions, an area that warrants further investigation.

Implications for Research and Drug Development

The distinct properties of α-CEHC present several opportunities for research and therapeutic development:

-

Drug Development: Given its antioxidant activity and water-soluble nature, α-CEHC could be explored as a therapeutic agent for conditions characterized by oxidative stress, particularly where targeted delivery to aqueous compartments is desired.[2]

-

Biomarker Development: Refining the use of α-CEHC as a biomarker could lead to more accurate assessments of vitamin E status, helping to identify populations with increased requirements, such as those with metabolic syndrome or chronic kidney disease.[4][5]

-

Nutritional Science: Understanding the factors that influence the conversion of α-tocopherol to α-CEHC (e.g., genetics, diet, disease state) can help optimize dietary recommendations for vitamin E.

Conclusion

α-CEHC is far more than an inert byproduct of vitamin E catabolism. It is a biologically active molecule with potent antioxidant properties and potential anti-inflammatory effects. Its role as a biomarker for vitamin E status is well-established and provides crucial insights into how the body processes this essential nutrient in health and disease. For researchers and drug development professionals, α-CEHC represents a promising molecule for further investigation, with potential applications ranging from diagnostics to therapeutics in oxidative stress-related pathologies. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully harness its physiological potential.

References

- 1. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4072-32-6 | Benchchem [benchchem.com]

- 3. Alpha and gamma tocopherol metabolism in healthy subjects and patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic syndrome increases dietary α-tocopherol requirements as assessed using urinary and plasma vitamin E catabolites: a double-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cardiovascular and Metabolic Protection by Vitamin E: A Matter of Treatment Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Tocopherol preserves cardiac function by reducing oxidative stress and inflammation in ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lower plasma alpha-carboxyethyl-hydroxychroman after deuterium-labeled alpha-tocopherol supplementation suggests decreased vitamin E metabolism in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Accumulation of vitamin E metabolites in the blood of renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of the vitamin E metabolites, carboxyethyl hydroxychromans (CEHCs), in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to the Cellular Functions of α-Carboxyethyl-Hydroxychroman (α-CEHC)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

α-Carboxyethyl-hydroxychroman (α-CEHC) is a primary water-soluble, terminal metabolite of α-tocopherol, the most biologically active form of Vitamin E.[1][2][3] Formed in the liver via cytochrome P450-mediated side-chain degradation, α-CEHC is excreted in the urine, primarily as glucuronide and sulfate conjugates.[3][4][5] While historically viewed as a simple excretion product, emerging research indicates that α-CEHC possesses distinct biological activities, including antioxidant and potential anti-inflammatory functions, and serves as a reliable biomarker for adequate Vitamin E status.[6][7][8] This document provides a comprehensive technical overview of the cellular and molecular functions of α-CEHC, detailing its role in key signaling pathways, summarizing quantitative data, and outlining relevant experimental protocols.

Core Cellular Functions and Mechanisms

The biological activities of α-CEHC are multifaceted, stemming from its inherent antioxidant capacity and its role within the broader context of Vitamin E metabolism. While its parent compound, α-tocopherol, has more extensively studied non-antioxidant roles, α-CEHC contributes to the overall physiological effects of Vitamin E.

Antioxidant Properties

α-CEHC retains the intact hydroxychroman ring structure of its parent molecule, which is responsible for its antioxidant activity.[2][3] In various in vitro assays, α-CEHC has demonstrated significant antioxidant properties, comparable to Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard.[8][9] It effectively scavenges peroxyl radicals and reactive nitrogen species, protecting against oxidative damage.[8]

Anti-inflammatory Role

The anti-inflammatory effects of Vitamin E are well-documented, and its metabolites are key contributors to this activity. While the γ-tocopherol metabolite, γ-CEHC, and particularly the long-chain carboxychromanols (e.g., 13'-COOH), are considered more potent inhibitors of inflammatory enzymes like cyclooxygenases (COX), α-CEHC is also implicated in anti-inflammatory processes.[10][11][12][13]

The primary mechanism involves the inhibition of enzymes that produce pro-inflammatory mediators. α-Tocopherol itself has been shown to down-regulate COX-2 protein synthesis by inhibiting the Protein Kinase C (PKC) signaling pathway, which in turn suppresses the activation of the transcription factor NF-κB.[14] As a downstream product, the presence and concentration of α-CEHC are linked to these upstream regulatory events.

Modulation of Cellular Signaling Pathways

Protein Kinase C (PKC) Inhibition: A significant non-antioxidant function of α-tocopherol is the specific inhibition of Protein Kinase C (PKC) activity, particularly the PKCα isoform.[15][16][17] This inhibition is not due to a direct interaction with the enzyme but is associated with the activation of protein phosphatase 2A (PP2A), which dephosphorylates and thereby inactivates PKCα.[14][16][17] By inhibiting PKC, α-tocopherol attenuates a cascade of downstream signaling events, including those mediated by MAP kinases (ERK1/2), leading to reduced cell proliferation and inflammation.[14][15]

Cyclooxygenase (COX) Pathway: The COX enzymes are critical for converting arachidonic acid into prostaglandins (PGs), potent inflammatory mediators.[18] While α-tocopherol's effect is primarily on COX-2 expression, its long-chain metabolites (precursors to α-CEHC) have been shown to be potent competitive inhibitors of both COX-1 and COX-2 enzymes.[10][11] This suggests that the metabolic processing of vitamin E is crucial for generating molecules that can directly suppress the enzymatic activity responsible for prostaglandin synthesis.[10]

Regulation of Gene Expression

α-Tocopherol is a potent regulator of gene expression.[19][20][21] It modulates the transcription of genes involved in lipid metabolism, cell cycle regulation, inflammation, and cell adhesion.[19][20] This regulation is mediated through various mechanisms, including the inhibition of PKC, which affects transcription factors like NF-κB and AP-1, and potentially through interactions with nuclear receptors such as the Pregnane X Receptor (PXR).[11][19] The production of α-CEHC is an integral part of the metabolic pathway that influences the availability and activity of α-tocopherol and its other bioactive metabolites, thereby indirectly affecting gene regulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to α-CEHC and its precursors from various studies.

Table 1: Concentrations of α-CEHC in Human Plasma and Urine

| Matrix | Condition | Concentration / Excretion Rate | Reference |

|---|---|---|---|

| Serum | Baseline | 5-10 pmol/mL | [9] |

| Serum | After RRR-α-tocopherol supplementation | Up to 200 pmol/mL | [9] |

| Serum | 12h post 306 mg RRR-α-tocopherol dose | 42.4 ± 18.3 nmol/L (Maximum) | [22] |

| 24h Urine | Median excretion in older adults | 0.9 µmol (IQR: 0.3–2.4) | [23][24] |

| 24h Urine | Excretion plateau (adequate status) | >1.39 µmol/g creatinine |[7][25] |

Table 2: Enzyme Inhibition by Vitamin E Metabolites

| Compound | Enzyme | Inhibition Type | IC50 / Ki Value | Cell/System | Reference |

|---|---|---|---|---|---|

| γ-Tocopherol | COX-2 | Activity Inhibition | ~7.5 µM | LPS-stimulated RAW264.7 macrophages | [12] |

| γ-CEHC | COX-2 | Activity Inhibition | ~30 µM | LPS-stimulated RAW264.7 macrophages | [12] |

| 13'-COOH (γ-T metabolite) | COX-1 | Competitive | Ki = 3.9 µM | Purified Enzyme | [10] |

| 13'-COOH (γ-T metabolite) | COX-2 | Competitive | Ki = 10.7 µM | Purified Enzyme | [10] |

| α-Tocopherol | Protein Kinase C | Activity Inhibition | 450 µM (half-inhibitory) | In vitro (brain) |[26] |

Key Experimental Protocols

Quantification of α-CEHC in Biological Samples (Urine/Serum)

This protocol provides a general workflow for the analysis of total α-CEHC (free and conjugated) in human urine.

-

Sample Preparation:

-

Deconjugation (Hydrolysis):

-

To measure total α-CEHC, the glucuronide and sulfate conjugates must be cleaved.

-

Acid Hydrolysis: Add concentrated HCl and incubate at an elevated temperature. This method is reported to be more efficient than enzymatic hydrolysis for urinary samples.[5]

-

Enzymatic Hydrolysis: Alternatively, use a mixture of β-glucuronidase and sulfatase enzymes in an appropriate buffer and incubate.[4] Note: Sulfatase may not efficiently hydrolyze α-CEHC sulfate.[5]

-

-

Extraction:

-

After hydrolysis and acidification of the sample, perform a liquid-liquid extraction.

-

Commonly used solvents include diethyl ether or a mixture of tert-butyl-methylether/hexane/acetonitrile.[27]

-

Vortex the mixture, centrifuge to separate the phases, and collect the organic layer.

-

Repeat the extraction process to ensure complete recovery.

-

-

Derivatization (for GC-MS):

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

To enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the sample using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Analytical Detection:

-

LC-MS/MS: Reconstitute the dried extract in a suitable mobile phase. Analyze using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with negative electrospray ionization (-ESI).[4][27] This is the preferred method for its sensitivity and specificity, often not requiring derivatization.

-

HPLC-ECD: A reverse-phase isocratic High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) can also be used.[5]

-

GC-MS: Analyze the derivatized sample by GC-MS.[2]

-

-

Quantification:

-

Create a standard curve using synthesized α-CEHC standards.

-

Calculate the concentration of α-CEHC in the original sample based on the peak area ratio of the analyte to the internal standard.

-

In Vitro Assessment of Anti-inflammatory Activity (COX-2 Inhibition)

This protocol describes a cell-based assay to determine the effect of α-CEHC on COX-2 activity.

-

Cell Culture:

-

Induction of COX-2 Expression:

-

Seed cells in multi-well plates and allow them to adhere.

-

Stimulate the cells with a pro-inflammatory agent to induce the expression of COX-2. Common inducers include Lipopolysaccharide (LPS) for macrophages or Interleukin-1β (IL-1β) for epithelial cells.[12]

-

-

Treatment with α-CEHC:

-

Prepare stock solutions of α-CEHC in a suitable solvent (e.g., DMSO).

-

Add varying concentrations of α-CEHC to the cell culture media. Include a vehicle control (DMSO only).

-

-

Measurement of COX-2 Activity:

-

COX-2 activity is typically assessed by measuring its primary product, Prostaglandin E₂ (PGE₂).

-

After incubating the cells with the inducer and α-CEHC, collect the cell culture supernatant.

-

Quantify the concentration of PGE₂ in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of PGE₂ production for each concentration of α-CEHC compared to the vehicle control.

-

Plot the results to determine the IC₅₀ value (the concentration of α-CEHC that causes 50% inhibition of PGE₂ synthesis).

-

Visualizations: Pathways and Workflows

Caption: Metabolic pathway of α-Tocopherol to its terminal metabolite α-CEHC.

Caption: Inhibition of the PKCα signaling pathway by α-Tocopherol.

References

- 1. Vitamin E and transfer proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adverse effects of vitamin E by induction of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin E (alpha-tocopherol) attenuates cyclo-oxygenase 2 transcription and synthesis in immortalized murine BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of cell proliferation by alpha-tocopherol. Role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. research.rug.nl [research.rug.nl]

- 25. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Vitamin E inhibits protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Carboxyethylhydroxychroman (α-CEHC): Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Discovery and History

α-Carboxyethylhydroxychroman (α-CEHC), a principal water-soluble metabolite of α-tocopherol (vitamin E), has emerged as a significant biomarker and a molecule of interest for its potential biological activities. Its discovery reshaped the understanding of vitamin E metabolism, which was previously thought to primarily involve the oxidative opening of the chroman ring.[1]

Early Insights and Identification: The journey to understanding α-CEHC began with investigations into the metabolic fate of vitamin E. Initially, it was believed that the metabolism of α-tocopherol led to the formation of tocopherylquinone. However, subsequent research revealed that a major pathway involves the shortening of the phytyl tail of α-tocopherol without altering the core chroman structure. This led to the identification of α-CEHC as the primary urinary metabolite, particularly after supplementation with vitamin E.[1][2] This discovery was crucial as it demonstrated that the body has a mechanism to catabolize and excrete excess vitamin E, with α-CEHC being the key end-product of this process.

A Biomarker of Vitamin E Status: Further studies solidified the role of α-CEHC as a reliable biomarker for vitamin E status. Research demonstrated a strong correlation between α-tocopherol intake, its plasma concentrations, and the urinary excretion of α-CEHC.[1][3][4] It was observed that α-CEHC is only excreted in significant amounts when plasma α-tocopherol levels exceed a certain threshold, suggesting that its presence in urine indicates an adequate to surplus vitamin E supply in the body.[1][5]

Experimental Protocols

Synthesis of α-CEHC

The chemical synthesis of α-CEHC is essential for generating standards for analytical studies and for investigating its biological properties. While various synthetic routes have been developed for chroman derivatives, a concise method often involves the construction of the chiral 6-hydroxychroman scaffold.[6][7][8] A general approach is outlined below.

Protocol for the Synthesis of a CEHC derivative (based on a similar synthesis): [8]

-

Retrosynthetic Analysis: The synthesis can be designed to assemble the chromanol ring via a Heck reaction between an appropriate allylic alcohol and a bromo-hydroquinone derivative, followed by cyclization.

-

Preparation of Precursors: The chiral allylic alcohol can be synthesized from a readily available natural product like (-)-linalool. The bromo-hydroquinone component can be prepared from a starting material such as o-cresol through a multi-step synthesis.

-

Heck Reaction and Cyclization: The allylic alcohol and the bromo-hydroquinone are coupled using a palladium catalyst (e.g., Pd(OAc)2) in the presence of a base. The resulting intermediate then undergoes cyclization to form the chroman ring.

-

Purification: The final product is purified using techniques such as flash column chromatography. The purity and structure are confirmed by methods like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Isolation of α-CEHC from Biological Samples (Urine)

The analysis of α-CEHC in biological fluids like urine requires an efficient extraction and purification protocol. As α-CEHC is often present in a conjugated form (glucuronide or sulfate), a deconjugation step is typically necessary.[9][10][11]

Protocol for Isolation from Urine: [9][11]

-

Sample Preparation: To a urine sample (e.g., 5 mL), add an internal standard (e.g., a deuterated α-CEHC analogue) for quantification.

-

Enzymatic Hydrolysis (Deconjugation): Add β-glucuronidase/sulfatase from Helix pomatia to the urine sample. Incubate the mixture at 37°C overnight to cleave the glucuronide and sulfate conjugates.

-

Acidification: After incubation, acidify the sample with an acid such as acetic acid.

-

Liquid-Liquid Extraction: Extract the deconjugated α-CEHC from the aqueous urine sample using an organic solvent. A common choice is a mixture of hexane and dichloromethane (50:50, v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.[11] Perform the extraction twice.

-

Evaporation and Reconstitution: Combine the organic layers and evaporate them to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile:water) for analysis.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of α-CEHC.

2.3.1 HPLC with Electrochemical Detection (HPLC-ECD): [11]

-

Chromatographic System: A C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm) is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 50 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.

-

Flow Rate: A typical flow rate is 1.5 mL/min.

-

Detection: An electrochemical detector with multiple electrode potentials is used for sensitive detection of the chromanol moiety.

-